2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide
Description
Chemical Structure and Key Features The compound 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide is a pyridazinone derivative characterized by:
- A pyridazinone core substituted at the 3-position with a 2-fluorophenyl group.
- An acetamide side chain linked to a 2-methoxyphenyl moiety.
- Molecular formula: C₁₉H₁₆FN₃O₃ (calculated based on structural analogs).
Biological Relevance Pyridazinone derivatives are recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . The 2-fluorophenyl group enhances metabolic stability, while the 2-methoxyphenyl substituent may improve solubility and target binding .
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3/c1-26-17-9-5-4-8-16(17)21-18(24)12-23-19(25)11-10-15(22-23)13-6-2-3-7-14(13)20/h2-11H,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWATAFCNOEZFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, which is then functionalized with the fluorophenyl and methoxyphenylacetamide groups. Common reagents used in these reactions include fluorobenzene, methoxybenzene, and various acylating agents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluorophenyl and methoxyphenyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, serving as a precursor in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activities could be explored for developing new therapeutic agents, particularly in areas like anti-inflammatory or anticancer research.
Industry: It may find applications in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The pyridazinone core could play a role in stabilizing these interactions, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related analogs:
Physicochemical Properties
Key Observations :
Biological Activity
The compound 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide (CAS No. 1324083-71-7) is a novel pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide is , with a molecular weight of 404.4 g/mol. The compound features a pyridazinone core, which is known for various biological activities, including anticancer and anti-inflammatory effects.
Structural Formula
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyridazinones have been evaluated against various cancer cell lines. In vitro studies using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocols have shown that certain pyridazinone derivatives can inhibit the growth of cancer cells, suggesting that 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide may possess similar properties.
Case Study: Antitumor Screening
A study involving the screening of pyridazinone derivatives against a panel of approximately 60 cancer cell lines revealed varying degrees of sensitivity. The results indicated that compounds with fluorinated phenyl groups tended to exhibit enhanced biological activity against leukemia and melanoma cell lines. The specific activity profile of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide remains to be fully elucidated through systematic testing.
The proposed mechanism of action for compounds in this class typically involves the inhibition of key enzymes involved in cancer cell proliferation and survival. This includes interference with DNA synthesis and repair mechanisms, as well as modulation of apoptotic pathways.
Anti-inflammatory Activity
In addition to anticancer properties, preliminary studies suggest that this compound may also exhibit anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, which could make them valuable in treating inflammatory diseases.
Data Table: Biological Activity Overview
| Activity Type | Cell Line Tested | IC50 Value | Notes |
|---|---|---|---|
| Anticancer | K-562 (Leukemia) | TBD | Moderate sensitivity observed |
| Anticancer | SK-MEL-5 (Melanoma) | TBD | Low cytotoxicity reported |
| Anti-inflammatory | RAW 264.7 (Macrophage) | TBD | Inhibition of TNF-alpha production |
Q & A
Basic: What are the critical considerations for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with preparing intermediates like substituted pyridazinones and arylacetamides. Key steps include:
- Amide Coupling : Reacting 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetic acid with 2-methoxyaniline under carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) improve reaction efficiency, while excess reagents may require quenching with aqueous NaHCO₃ .
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions; room temperature for cyclization steps .
Optimization Tips : - Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Purify intermediates via column chromatography (gradient elution with DCM-MeOH 0–4%) to achieve >95% purity .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+ expected at ~369.1 g/mol for C₁₉H₁₅F₂N₃O₃) .
- IR Spectroscopy : Detect amide C=O (~1640–1680 cm⁻¹) and pyridazinone C=O (~1700 cm⁻¹) .
Advanced: How do structural modifications (e.g., substituent changes) affect bioactivity?
Methodological Answer:
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electron-withdrawing effect enhances metabolic stability but may reduce solubility compared to chlorine .
- Methoxy Position : 2-Methoxy on the phenyl ring improves π-π stacking with hydrophobic enzyme pockets (e.g., PDE4 inhibition ).
- Pyridazinone Core : Modifying the 6-oxo group to thione decreases hydrogen-bonding capacity, reducing target affinity .
SAR Workflow :
Synthesize analogs via nucleophilic substitution (e.g., replace methoxy with hydroxy or CF₃) .
Test in vitro assays (e.g., IC₅₀ against cancer cell lines) and correlate with logP values .
Advanced: How to address contradictory results in biological assays (e.g., varying IC₅₀ values)?
Methodological Answer:
- Purity Verification : Re-characterize batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% .
- Assay Conditions : Standardize protocols (e.g., ATP levels in kinase assays, pH 7.4 buffers) .
- Structural Confirmation : Use X-ray crystallography (SHELX suite ) to confirm stereochemistry and rule out polymorphism.
Case Study : Discrepancies in anti-inflammatory activity may arise from differing cell lines (e.g., RAW264.7 vs. THP-1) or endotoxin contamination .
Advanced: What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate interactions with PDE4 or HDAC8 (PDB IDs: 1XM6, 5EDM). The 2-fluorophenyl group shows hydrophobic contacts, while the acetamide forms hydrogen bonds with catalytic residues .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD >2.5 Å indicates weak binding .
- QSAR Modeling : Use Hammett constants (σ) for substituents to predict IC₅₀ trends .
Basic: How to mitigate solubility challenges in pharmacological testing?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) for in vitro assays; for in vivo, employ cyclodextrin-based formulations .
- Prodrug Strategy : Introduce phosphate esters at the pyridazinone oxygen to enhance aqueous solubility .
- Salt Formation : React with HCl or sodium to generate water-soluble salts .
Advanced: What are the challenges in obtaining high-resolution X-ray crystallographic data?
Methodological Answer:
- Crystal Growth : Use vapor diffusion (hanging drop) with PEG 3350 as precipitant. The compound’s planar structure favors π-stacking but may require seeding .
- Data Collection : Resolve twinning issues (common with pyridazinones) using SHELXD for structure solution .
- Refinement : Apply anisotropic displacement parameters in SHELXL to model thermal motion accurately .
Advanced: How to design a robust SAR study for derivatives of this compound?
Methodological Answer:
Core Modifications : Synthesize pyridazinone analogs (e.g., 6-thioxo or 6-imino) to assess hydrogen-bonding effects .
Substituent Scanning : Replace 2-fluorophenyl with 3-CF₃ or 4-NO₂ to study electronic effects on enzyme inhibition .
Bioisosteres : Swap acetamide with sulfonamide to evaluate metabolic stability .
Data Analysis : Use PCA (principal component analysis) to cluster bioactivity data and identify key structural drivers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
